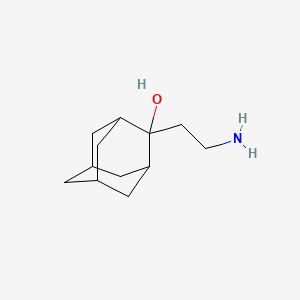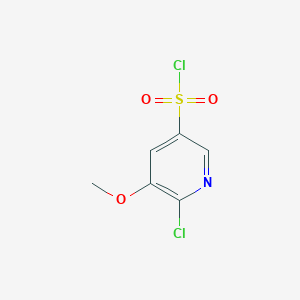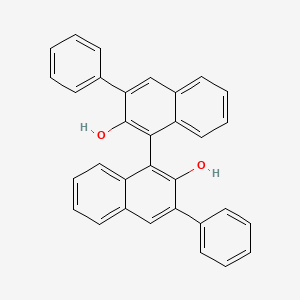
(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group .
Synthesis Analysis
Retrosynthetic analysis is a problem-solving technique for transforming the structure of a synthetic target molecule to a sequence of progressively simpler structures along a pathway which ultimately leads to simple or commercially available starting materials for a chemical synthesis .
Molecular Structure Analysis
The structure of a molecule like “®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol” can be analyzed using various techniques such as FTIR and FT-Raman spectroscopy .
Chemical Reactions Analysis
Phenols are known to exhibit various reactions. For instance, they are known to exhibit antioxidants, antimicrobial, and anti-inflammatory properties . They can undergo many types of reactions as both the electron-rich benzene ring and the polar -OH group can participate in chemical reactions .
Physical And Chemical Properties Analysis
Phenolic compounds display a wide range of physical and chemical properties. For instance, they are known to exhibit antioxidants, antimicrobial, and anti-inflammatory properties . The mechanical characteristics of phenolic compounds are highly tunable by changing the crosslinking conditions .
Applications De Recherche Scientifique
Asymmetric Catalysis
One prominent application of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is in asymmetric catalysis, where it serves as a chiral ligand or catalyst. For example, it has been used in copper-catalysed asymmetric 1,4-addition of organozinc compounds to linear aliphatic enones, showcasing its effectiveness in generating products with high enantioselectivity (Börner et al., 2001). Similarly, its derivatives have been employed in the preparation of phosphoramidite ligands for asymmetric catalysis, demonstrating scalable protocols for synthesizing complex molecules (Smith et al., 2008).
Material Science and Polymer Synthesis
In material science and polymer synthesis, (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol has been utilized to synthesize chiral polyurethane leading to π-stacked helical polymers. This application highlights its role in creating novel materials with unique properties, such as stiffness and temperature stability (Gudeangadi et al., 2015).
Supramolecular Chemistry
Furthermore, its application extends to supramolecular chemistry, where it has been used to form white single crystals for structural analysis, illustrating its utility in the study of molecular structures and interactions (Zhang & Lu, 2007).
Organic Synthesis
The compound also finds application in organic synthesis, such as in the Rh-catalyzed hydroformylation of styrene, where it was used to achieve an inversion of regioselectivity and high selectivities for the linear aldehyde product (Boymans et al., 2013). Additionally, it has been involved in the preparation of optically active compounds through reactions with aldehydes, showcasing its versatility in synthetic organic chemistry (De-jun et al., 2003).
Photocatalysis and Luminescence
Moreover, (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol has been explored in photocatalysis and luminescence studies. For instance, its derivatives have been synthesized for photochromic applications, demonstrating significant shifts in colorability and resistance upon exposure to different temperatures (Zhao & Carreira, 2006).
Mécanisme D'action
The mechanism of action of phenolic compounds can vary widely depending on their specific structure and the biological system they interact with. For example, phenylephrine, a phenolic compound, is an alpha-1 adrenergic receptor agonist used to treat hypotension, dilate the pupil, and induce local vasoconstriction .
Orientations Futures
The future directions of research into phenolic compounds are vast. For instance, GelMA hydrogels have been widely used in various biomedical applications, especially in tissue engineering and regenerative medicine, for their excellent biocompatibility and biodegradability . The development of clinically relevant applications based on vascularized GelMA hydrogels is one of the future directions .
Propriétés
IUPAC Name |
1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXQZYUHXUTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


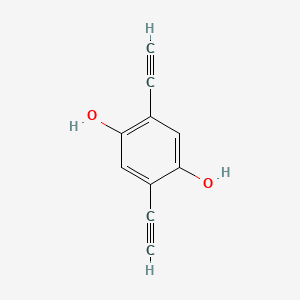
![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)
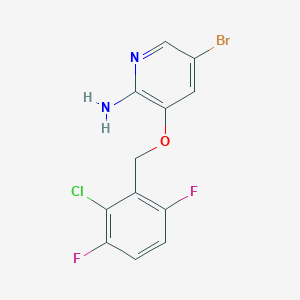
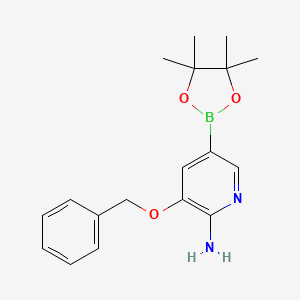
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)
![4-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B3153345.png)
